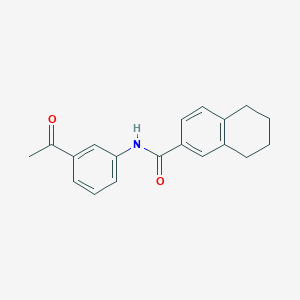

N-(3-acetylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Übersicht

Beschreibung

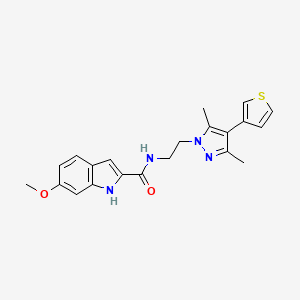

“N-(3-acetylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide” is a complex organic compound. Similar compounds, such as N-(3-acetylphenyl)decanamide, have a linear formula of C18H27NO2 .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as isocyanates, are usually produced from amines by phosgenation . Chalcone derivatives have been synthesized and characterized by 1H-NMR, 13C-NMR, mass, and elemental analysis .Chemical Reactions Analysis

Isocyanates, which have a similar functional group, are reactive towards a variety of nucleophiles including alcohols, amines, and even water .Wissenschaftliche Forschungsanwendungen

Synthesis and Potential Therapeutic Applications

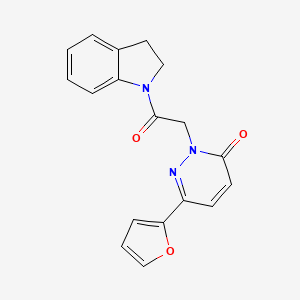

N-(3-acetylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide and its derivatives have been extensively studied for their potential in therapeutic applications. For instance, the synthesis of various derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties has shown promise in tumor inhibition and antioxidant activities. These derivatives exhibited significant potency against liver cancer cells, comparing favorably to established drugs like doxorubicin (Hamdy et al., 2013).

Anticoagulant Properties

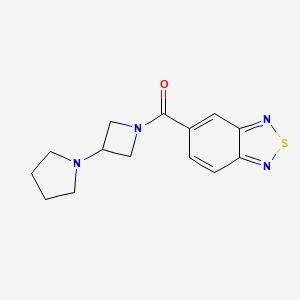

Research also indicates the potential use of tetrahydronaphthalene derivatives as anticoagulants. N-(Aminoalkyl)phenyl naphthamides and tetrahydronaphthalene carboxamides were synthesized and showed promising results in inhibiting blood coagulation in human plasma (Nguyen & Ma, 2017).

Anti-inflammatory and Immunomodulatory Effects

In the context of inflammation and immune response, novel tetrahydronaphthalene derivatives were found to influence the proliferation and nitric oxide production in lipopolysaccharide-activated macrophages. Some compounds showed dose-dependent decreases in nitrite levels without exhibiting cytotoxic effects, indicating potential anti-inflammatory and immunomodulatory properties (Gurkan et al., 2011).

Synthesis and Structural Analysis

Furthermore, studies have been conducted on the synthesis and structural analysis of related compounds. For example, a concise synthesis approach for 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol was developed, providing insights into the structural aspects of these compounds (Göksu et al., 2003).

Antibacterial and Antimycobacterial Activities

The antibacterial and antimycobacterial properties of N-alkoxyphenyl naphthalene carboxamides have also been explored. Some synthesized compounds showed activity against various strains of bacteria, including Mycobacterium tuberculosis, suggesting potential applications in treating bacterial infections (Goněc et al., 2015).

Potential Anticonvulsant Activities

Another area of interest is the potential anticonvulsant activity of these compounds. For instance, the metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide demonstrated significant anticonvulsant effects in animal models (Robertson et al., 1987).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3-acetylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-13(21)15-7-4-8-18(12-15)20-19(22)17-10-9-14-5-2-3-6-16(14)11-17/h4,7-12H,2-3,5-6H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFIMHHULHIDCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(CCCC3)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901320577 | |

| Record name | N-(3-acetylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901320577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677006 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

681169-83-5 | |

| Record name | N-(3-acetylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901320577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-dimethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2651818.png)

![(E)-4-(Dimethylamino)-N-[[3-(methanesulfonamidomethyl)phenyl]methyl]but-2-enamide](/img/structure/B2651819.png)

![N-benzyl-3-methyl-N-(2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2651820.png)

![2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2651824.png)

![2-bromo-N-[3-(dimethylsulfamoyl)-4-methylphenyl]pyridine-3-carboxamide](/img/structure/B2651825.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2651833.png)

![2-(2,4-dichlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one](/img/structure/B2651836.png)

![N-(4-fluorophenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2651838.png)